Desacetyl-7-desmethyl Agomelatine Hydrobromide Desacetyl-7-desmethyl Agomelatine Hydrobromide An analogue of Agomelatine
Brand Name: Vulcanchem
CAS No.: 144705-51-1
VCID: VC0195593
InChI: InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
SMILES: C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
Molecular Formula: C12H13NO . HBr
Molecular Weight: 268.15

Desacetyl-7-desmethyl Agomelatine Hydrobromide

CAS No.: 144705-51-1

Cat. No.: VC0195593

Molecular Formula: C12H13NO . HBr

Molecular Weight: 268.15

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetyl-7-desmethyl Agomelatine Hydrobromide - 144705-51-1

Specification

CAS No. 144705-51-1
Molecular Formula C12H13NO . HBr
Molecular Weight 268.15
IUPAC Name 8-(2-aminoethyl)naphthalen-2-ol;hydrobromide
Standard InChI InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
SMILES C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
Appearance Solid Powder

Introduction

Chemical Identity and Structural Properties

Desacetyl-7-desmethyl Agomelatine Hydrobromide represents a fully characterized chemical compound with distinct chemical and physical properties that distinguish it from its parent compound Agomelatine.

Nomenclature and Identification

The compound is identified through several standardized naming conventions and identification codes:

ParameterInformation
CAS Number144705-51-1
IUPAC Name8-(2-aminoethyl)naphthalen-2-ol;hydrobromide
Molecular FormulaC₁₂H₁₃NO·HBr
Primary Synonyms8-(2-aminoethyl)naphthalen-2-ol hydrobromide; Agomelatine Impurity 7; 8-(2-Aminoethyl)-2-naphthalenol Hydrobromide

The compound features in multiple commercial catalogs under various product codes, including TRC-D289170-1G from LGC Standards and VE0012035 from Veeprho .

Structural Characteristics

The molecular structure of Desacetyl-7-desmethyl Agomelatine Hydrobromide reveals its relationship to Agomelatine and explains its designation:

PropertyValue
Molecular Weight268.15 g/mol
SMILES NotationBr.NCCc1cccc2ccc(O)cc12
InChIInChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
Physical StateSolid
Structural FeaturesNaphthalene core with 2-aminoethyl and hydroxyl substituents

The name "Desacetyl-7-desmethyl" indicates that this compound lacks both the acetyl group (desacetyl) and the methyl group at the 7-position (7-desmethyl) that are present in the parent Agomelatine structure .

Relationship to Agomelatine

Understanding the relationship between this compound and Agomelatine provides context for its significance in pharmaceutical analysis.

Parent Compound Overview

Agomelatine (CAS: 138112-76-2) is an antidepressant with a unique mechanism of action:

CharacteristicDescription
Pharmacological ClassificationMelatonergic agonist and 5-HT₂C antagonist
Therapeutic ApplicationsTreatment of major depressive disorder (MDD)
Clinical BenefitsImprovement of anhedonia, anxiety/somatic symptoms, and sexual dysfunction
Brand NamesValdoxan, Thymanax

Agomelatine acts as a potent agonist at melatonin receptors (MT₁/MT₂) and as an antagonist at serotonin-2C (5-HT₂C) receptors, producing antidepressant effects through circadian rhythm regulation and dopaminergic/noradrenergic modulation .

Structural Relationship

The structural relationship between Desacetyl-7-desmethyl Agomelatine Hydrobromide and Agomelatine is best understood through direct comparison:

CompoundMolecular FormulaKey Structural Differences
AgomelatineC₁₅H₁₇NO₂Contains methoxy group (position 7) and acetyl group
Desacetyl-7-desmethyl Agomelatine HydrobromideC₁₂H₁₃NO·HBrLacks methoxy and acetyl groups; contains hydroxyl group (position 2); exists as hydrobromide salt

This structural relationship indicates that Desacetyl-7-desmethyl Agomelatine Hydrobromide may represent a potential metabolite or degradation product of Agomelatine, making it significant for pharmaceutical analysis .

Analytical Applications and Significance

Desacetyl-7-desmethyl Agomelatine Hydrobromide serves critical functions in pharmaceutical research and quality control processes.

Reference Standard Applications

The compound is primarily utilized as a reference standard with several specific applications:

ApplicationPurpose
Analytical Method DevelopmentEnables creation of specific HPLC and other chromatographic methods
Method Validation (AMV)Verifies accuracy, precision, and reliability of analytical methods
Quality ControlConfirms identity and purity of pharmaceutical preparations
Regulatory ComplianceEnsures adherence to pharmacopeial standards (USP/EP)

Related Agomelatine Impurities and Metabolites

Desacetyl-7-desmethyl Agomelatine Hydrobromide belongs to a family of related compounds derived from Agomelatine.

Other Documented Agomelatine Impurities

Several other impurities and related compounds of Agomelatine have been documented:

CompoundCAS NumberRelationship to Agomelatine
7-Desmethyl Agomelatine152302-45-9Lacks methyl group at position 7
Agomelatine Desacetyl Impurity139525-77-2Lacks acetyl group
3-Hydroxy Agomelatine166526-99-4Contains hydroxyl group at position 3
3,4-Dihydroagomelatine1352139-51-5Contains reduced naphthalene ring

These related compounds collectively contribute to comprehensive impurity profiling and quality control of Agomelatine pharmaceutical preparations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator